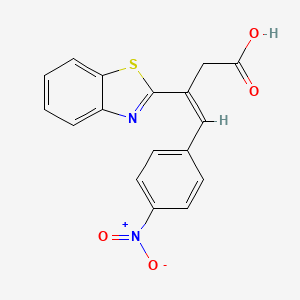

3-(1,3-Benzothiazol-2-yl)-4-(4-nitrophenyl)but-3-enoic acid

Description

This compound features a benzothiazole core linked to a 4-nitrophenyl-substituted butenoic acid chain. The benzothiazole moiety is known for its pharmacological relevance, particularly in anticancer and antimicrobial applications . The 4-nitrophenyl group introduces strong electron-withdrawing properties, which may enhance reactivity or binding affinity compared to analogs with neutral or electron-donating substituents.

Properties

IUPAC Name |

(Z)-3-(1,3-benzothiazol-2-yl)-4-(4-nitrophenyl)but-3-enoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12N2O4S/c20-16(21)10-12(9-11-5-7-13(8-6-11)19(22)23)17-18-14-3-1-2-4-15(14)24-17/h1-9H,10H2,(H,20,21)/b12-9- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOBCLBVGQRSELJ-XFXZXTDPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)C(=CC3=CC=C(C=C3)[N+](=O)[O-])CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)N=C(S2)/C(=C\C3=CC=C(C=C3)[N+](=O)[O-])/CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-Benzothiazol-2-yl)-4-(4-nitrophenyl)but-3-enoic acid typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

Introduction of the Nitro Group: The nitrophenyl group can be introduced via nitration of a suitable phenyl precursor using a mixture of concentrated nitric acid and sulfuric acid.

Coupling Reaction: The benzothiazole and nitrophenyl intermediates are then coupled using a suitable base, such as potassium carbonate, in a polar aprotic solvent like dimethylformamide (DMF).

Formation of the Butenoic Acid Moiety:

Industrial Production Methods

Industrial production of 3-(1,3-Benzothiazol-2-yl)-4-(4-nitrophenyl)but-3-enoic acid may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(1,3-Benzothiazol-2-yl)-4-(4-nitrophenyl)but-3-enoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group, using nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

Substitution: Nucleophiles like amines or thiols in a polar solvent such as ethanol.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of 3-(1,3-Benzothiazol-2-yl)-4-(4-aminophenyl)but-3-enoic acid.

Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(1,3-Benzothiazol-2-yl)-4-(4-nitrophenyl)but-3-enoic acid has several scientific research applications:

Medicinal Chemistry: The compound is studied for its potential as an anti-cancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.

Materials Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.

Biological Studies: The compound is used as a probe to study enzyme activity and protein interactions in biological systems.

Industrial Applications: It is used in the synthesis of dyes and pigments due to its vibrant color and stability.

Mechanism of Action

The mechanism of action of 3-(1,3-Benzothiazol-2-yl)-4-(4-nitrophenyl)but-3-enoic acid involves its interaction with specific molecular targets:

Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.

Protein Interactions: It can interact with proteins, altering their conformation and function, which can lead to changes in cellular processes.

Pathways Involved: The compound may affect signaling pathways involved in cell growth, apoptosis, and differentiation, making it a potential therapeutic agent.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs differ primarily in the substituents on the phenyl ring:

Substituent Impact:

- Phenyl Group (C₆H₅): Simpler structure with moderate activity in silico; serves as a baseline for comparison .

- Benzyloxy Group (4-OBz): Electron-donating; likely improves solubility and bioavailability but may reduce target affinity compared to nitro .

- Chloro Group (4-Cl): Balances lipophilicity and electronic effects, often used to optimize pharmacokinetics .

Physicochemical Properties

- Solubility: The nitro group’s polarity may improve aqueous solubility compared to the phenyl analog but reduce it relative to the benzyloxy derivative.

Biological Activity

3-(1,3-Benzothiazol-2-yl)-4-(4-nitrophenyl)but-3-enoic acid is a compound of significant interest due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article aims to summarize the current understanding of its biological activity based on diverse research findings.

Chemical Structure and Properties

- Molecular Formula : C18H15N2O3S

- Molecular Weight : 325.39 g/mol

- IUPAC Name : (Z)-3-(1,3-benzothiazol-2-yl)-4-(4-nitrophenyl)but-3-enoic acid

The compound features a benzothiazole moiety and a nitrophenyl group, which are known to contribute to its biological activity through various mechanisms.

Antimicrobial Activity

Research indicates that 3-(1,3-benzothiazol-2-yl)-4-(4-nitrophenyl)but-3-enoic acid exhibits antimicrobial properties against a range of pathogens. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.

Anticancer Properties

The compound has shown promise in cancer research, with studies indicating that it can inhibit the proliferation of various cancer cell lines. For instance, it has been observed to induce apoptosis in human breast cancer cells by activating caspase pathways. The structure–activity relationship (SAR) studies suggest that modifications to the nitrophenyl group can enhance its anticancer efficacy.

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer activities, 3-(1,3-benzothiazol-2-yl)-4-(4-nitrophenyl)but-3-enoic acid has been studied for its anti-inflammatory properties. It has been shown to reduce the production of pro-inflammatory cytokines in macrophages, indicating its potential as a therapeutic agent for inflammatory diseases.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. It may modulate enzyme activities, alter gene expression, or interfere with signaling pathways involved in inflammation and cell proliferation.

Case Studies

- Antimicrobial Efficacy Study : A study conducted on various bacterial strains found that the compound exhibited a minimum inhibitory concentration (MIC) ranging from 5 to 20 µg/mL, demonstrating significant antibacterial activity compared to standard antibiotics.

- Cancer Cell Line Research : In a study involving MCF-7 breast cancer cells, treatment with the compound at concentrations of 10 µM led to a 70% reduction in cell viability after 48 hours, highlighting its potential as an anticancer agent.

- Inflammation Model : In an animal model of induced inflammation, administration of the compound resulted in a significant decrease in paw edema and levels of TNF-alpha and IL-6 cytokines.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity | MIC (µg/mL) |

|---|---|---|---|

| Compound A | Similar | Antimicrobial | 15 |

| Compound B | Similar | Anticancer | 10 |

| Compound C | Similar | Anti-inflammatory | 20 |

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 3-(1,3-benzothiazol-2-yl)-4-(4-nitrophenyl)but-3-enoic acid, and how can reaction conditions be optimized?

- Methodological Answer: A common approach involves condensation reactions between benzothiazole derivatives and nitro-substituted aryl aldehydes. For example, refluxing substituted benzaldehydes with benzothiazole precursors in ethanol with glacial acetic acid as a catalyst can yield conjugated enoic acids. Reaction optimization includes solvent selection (e.g., absolute ethanol for solubility), acid catalysis (e.g., 5 drops of glacial acetic acid), and reflux duration (4–6 hours). Post-reaction purification via vacuum filtration or column chromatography is critical to isolate the product .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

- Methodological Answer: Use a combination of analytical techniques:

- NMR spectroscopy: Confirm proton environments (e.g., benzothiazole protons at δ 7.5–8.5 ppm, nitro group deshielding effects).

- X-ray crystallography: Resolve stereochemistry, as demonstrated for structurally related benzothiazole-thiourea derivatives .

- HPLC or LC-MS: Quantify purity (>95%) and detect impurities using reverse-phase columns (C18) with UV detection at 254 nm .

Q. What are the primary biological screening assays for evaluating this compound’s activity?

- Methodological Answer: Initial screening should include:

- Enzyme inhibition assays: Target kinases or nitroreductases due to the nitro group’s redox activity.

- Antimicrobial testing: Use microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

- Cytotoxicity profiling: Employ MTT assays on human cell lines (e.g., HEK-293) to assess IC₅₀ values .

Q. How can solubility and stability in aqueous media be improved for in vitro studies?

- Methodological Answer: Solubility enhancement strategies include:

- pH adjustment: Use sodium bicarbonate to deprotonate the carboxylic acid group.

- Co-solvents: Employ DMSO:water mixtures (≤10% DMSO) to maintain compound stability during biological assays .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

- Methodological Answer: Systematically modify substituents:

- Benzothiazole ring: Replace with benzoxazole or pyridine analogs to alter electron density.

- Nitro group: Reduce to an amine or replace with cyano groups to modulate redox potential.

- But-3-enoic acid chain: Introduce methyl or halogen substituents to study steric/electronic effects .

Q. What computational tools are suitable for predicting binding modes with biological targets?

- Methodological Answer: Perform in silico docking (AutoDock Vina, Schrödinger Suite) using crystal structures of target proteins (e.g., nitroreductase PDB: 1YKI). Molecular dynamics simulations (AMBER, GROMACS) can assess binding stability over 100-ns trajectories .

Q. How to resolve contradictions in experimental data (e.g., inconsistent IC₅₀ values across studies)?

- Methodological Answer:

- Standardize assay conditions: Control pH, temperature, and cell passage number.

- Validate purity: Re-analyze compound batches via HPLC to rule out degradation products.

- Cross-validate with orthogonal assays: Compare enzyme inhibition data with cellular viability results .

Q. What metabolic pathways should be considered for pharmacokinetic profiling?

- Methodological Answer: Use hepatic microsome assays (human or rodent) to identify Phase I metabolites (e.g., nitro group reduction, benzothiazole hydroxylation). LC-MS/MS can detect metabolites, while CYP450 inhibition assays (e.g., CYP3A4) assess drug-drug interaction risks .

Q. How to investigate synergistic effects with existing therapeutics?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.